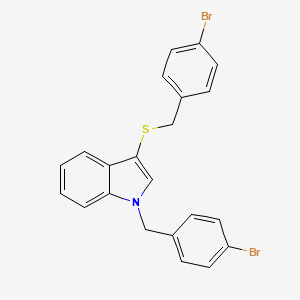

1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Attached to this indole group are a bromobenzyl group and a bromobenzylthio group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (in the indole and bromobenzyl groups) and a sulfur atom (in the bromobenzylthio group). The bromine atoms would add extra weight to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of indoles, bromobenzyls, and thioethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its constituent groups. For example, the presence of bromine would likely make the compound relatively heavy and possibly reactive. The sulfur atom in the bromobenzylthio group might also contribute to reactivity .科学的研究の応用

Synthesis of Indole-Annulated Sulfur Heterocycles

Majumdar et al. (2008) explored the synthesis of indole-annulated sulfur heterocycles using 2-[(2-bromobenzyl)sulfonyl]indoles and 2-[(2-bromobenzyl)sulfanyl]indole. This process furnished benzo[c]thiopyrano[2,3-b]indoles via 6-endo-trig cyclization, demonstrating the compound's utility in creating structurally complex molecules (Majumdar et al., 2008).

Antimicrobial Activities

Kaneria et al. (2016) synthesized derivatives of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol and examined their antimicrobial activities. This study highlights the potential of such compounds in combating bacterial and fungal strains, underscoring the relevance of 1-(4-bromobenzyl)-3-((4-bromobenzyl)thio)-1H-indole in the development of antimicrobial agents (Kaneria et al., 2016).

Aromatase Inhibition

Research by Marchand et al. (1998) on the synthesis of various 1-(halobenzyl) and 1-tosyl-3-(azolylmethyl)-1H-indoles, including halobenzyl derivatives, revealed their inhibitory activity against P450 aromatase, a key enzyme in estrogen biosynthesis. This indicates the compound's potential application in therapeutic strategies against estrogen-dependent cancers (Marchand et al., 1998).

DNA Topoisomerase Inhibition in Leishmaniasis

Ray et al. (1997) developed novel indolyl quinoline analogs, including derivatives of 2-(2-bromobenzyl)-3-(indolyl)-quinoline, demonstrating their inhibitory effects on type I and II DNA topoisomerases of Leishmania donovani. This study suggests the potential of these compounds in developing treatments for leishmaniasis, a neglected tropical disease (Ray et al., 1997).

Antifungal Activity and Crystal Structure

Mu et al. (2015) synthesized a compound featuring a (4-bromobenzyl)thio moiety and evaluated its structure and antifungal properties. This highlights the relevance of this compound derivatives in the development of antifungal agents and in structural chemistry studies (Mu et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(4-bromophenyl)methyl]-3-[(4-bromophenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Br2NS/c23-18-9-5-16(6-10-18)13-25-14-22(20-3-1-2-4-21(20)25)26-15-17-7-11-19(24)12-8-17/h1-12,14H,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPYNUHIXUHLJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Br2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)

![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)

![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetic acid](/img/structure/B2363209.png)